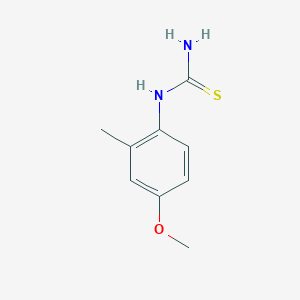
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H6FN3S. It is a pyrimidine derivative, characterized by the presence of a fluorine atom at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 2-chloro-5-fluoropyrimidine with methylthiolate anion under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methylsulfanyl group modulates its pharmacokinetic properties . The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: A well-known anticancer agent with a fluorine atom at the 5-position of the uracil ring.
2-methylthio-4-aminopyrimidine: Similar structure but lacks the fluorine atom.
5-chloro-2-(methylsulfanyl)pyrimidin-4-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the combination of the fluorine atom and the methylsulfanyl group, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability and lipophilicity, while the methylsulfanyl group influences its reactivity and interaction with biological targets .
Properties
CAS No. |
1310078-72-8 |
|---|---|
Molecular Formula |
C5H6FN3S |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



